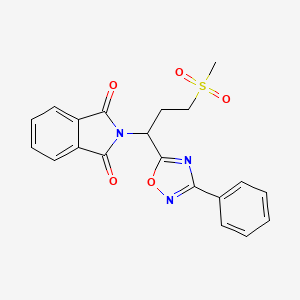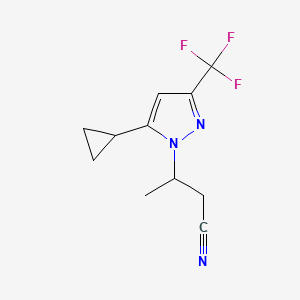![molecular formula C19H20N2O3S2 B2573676 ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate CAS No. 921560-54-5](/img/structure/B2573676.png)
ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, introduction of the cyanosulfanyl group, and subsequent acylation and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyanosulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl or aryl groups.
科学研究应用
Ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
作用机制
The mechanism of action of ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanosulfanyl and acetamido groups can form hydrogen bonds or other interactions with target proteins, influencing their function.
相似化合物的比较
Ethyl 4-(cyanosulfanyl)-5-[2-(3,4-dimethylphenyl)acetamido]-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives or compounds with similar functional groups:
Thiophene Derivatives: Compounds like 2-acetylthiophene or 3-methylthiophene share the thiophene ring but differ in their substituents.
Cyanosulfanyl Compounds: Compounds such as 4-cyanothiophenol have a similar cyanosulfanyl group but lack the additional functional groups present in the target compound.
Acetamido Compounds: N-(3,4-dimethylphenyl)acetamide is a simpler analog with only the acetamido group.
The uniqueness of this compound lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 5-[[2-(3,4-dimethylphenyl)acetyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-5-24-19(23)17-13(4)16(25-10-20)18(26-17)21-15(22)9-14-7-6-11(2)12(3)8-14/h6-8H,5,9H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFFANPMGQIXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC(=C(C=C2)C)C)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B2573593.png)

![5-Azaspiro[2.6]non-7-ene;hydrochloride](/img/structure/B2573596.png)
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)
![Tert-butyl 8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2573598.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2573603.png)

![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)
![4-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)
![methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2573611.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)

![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)
